molecular formula C21H21NO3 B5664631 N-[2-(4-methoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide

N-[2-(4-methoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide

Cat. No. B5664631
M. Wt: 335.4 g/mol
InChI Key: NFKXMVWYDKNTOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related naphthyl-ethyl-acetamide derivatives involves various chemical reactions, including the catalytic hydrogenation of ethyl 2-nitrophenyl oxalate derivatives to produce compounds with a 2,3-dioxo-1,4-benzoxazine skeleton, showcasing the versatility of naphthyl-ethyl-acetamide compounds in synthesis processes (Hartenstein & Sicker, 1993).

Molecular Structure Analysis

The molecular structure of N-[2-(4-methoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide and related compounds has been studied through crystallography and molecular docking. For example, studies have elucidated the crystal structures of related compounds, highlighting the importance of the naphthalene ring's planarity and the orientation of substituents for the compound's overall conformation and stability (Tinant, Declercq, Poupaert, Yous, & Lesieur, 1994).

Chemical Reactions and Properties

Naphthyl-ethyl-acetamide derivatives engage in various chemical reactions, demonstrating a broad spectrum of reactivity. For instance, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines results in the formation of angular heterocyclic compounds, indicating the compound's potential as a precursor for synthesizing complex molecules (Agarwal & Mital, 1976).

Physical Properties Analysis

The physical properties of N-[2-(4-methoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide and related compounds have been explored in several studies. For example, research on salidroside analogs, which share structural similarities, has shed light on their solubility, crystallinity, and thermal stability, offering insights into the physical characteristics of N-[2-(4-methoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide derivatives (Yu et al., 2018).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity towards different chemical agents and stability under various conditions, have been extensively studied. The investigation of the solvent dependence of intramolecular charge-transfer in N-substituted 1,8-naphthalimide derivatives has provided valuable information on the chemical behavior and potential applications of these compounds (Martin, Weigand, & Pardo, 1996).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-naphthalen-1-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-24-18-11-9-16(10-12-18)13-14-22-21(23)15-25-20-8-4-6-17-5-2-3-7-19(17)20/h2-12H,13-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKXMVWYDKNTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)COC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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